REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[C:4]([Cl:9])[N:3]=1>[Cu]>[Cl:1][C:2]1[CH:7]=[C:6]([C:6]2[CH:5]=[C:4]([Cl:9])[N:3]=[C:2]([Cl:1])[CH:7]=2)[CH:5]=[C:4]([Cl:9])[N:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1)I)Cl
|
Name
|
( 1-B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesis
|
Type
|
TEMPERATURE
|
Details
|
with heating at 150° C. to 250° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1)C1=CC(=NC(=C1)Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |